3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione
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Overview
Description
3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione is a complex organic compound known for its unique chemical structure and properties It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and amino groups attached to the pyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, quinones, and hydroquinones, each with distinct chemical and physical properties .
Scientific Research Applications
3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dichloro-5,10-bis-phenylamino-pyrene-1,6-dione
- 5,10-Bis-(4-bromo-phenoxy)-3,8-dichloro-pyrene-1,6-dione
- 3,8-Dichloro-1,6-pyrenequinone
Uniqueness
Compared to similar compounds, 3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione is unique due to the presence of multiple chlorine atoms and amino groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets and makes it a valuable compound for various applications .
Properties
CAS No. |
97404-17-6 |
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Molecular Formula |
C28H14Cl4N2O2 |
Molecular Weight |
552.2 g/mol |
IUPAC Name |
3,8-dichloro-10-(3-chloroanilino)-5-(3-chlorophenyl)imino-6-hydroxypyren-1-one |
InChI |
InChI=1S/C28H14Cl4N2O2/c29-13-3-1-5-15(7-13)33-21-9-17-19(31)12-24(36)28-22(34-16-6-2-4-14(30)8-16)10-18-20(32)11-23(35)27(21)25(18)26(17)28/h1-12,33,36H |
InChI Key |
PVXYSEDCHQONLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C(=O)C=C(C4=CC(=NC5=CC(=CC=C5)Cl)C6=C(C=C(C(=C2)C6=C43)Cl)O)Cl |
Origin of Product |
United States |
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